molecular formula C10H12Cl2O B14302670 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one CAS No. 112641-89-1

2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one

Cat. No.: B14302670
CAS No.: 112641-89-1
M. Wt: 219.10 g/mol
InChI Key: SNEDIYZBQNDBSC-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one is a chemical compound with the molecular formula C10H12Cl2O It is a cyclobutanone derivative characterized by the presence of two chlorine atoms and two cyclopropyl groups attached to the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one typically involves the reaction of cyclopropylcarbinol with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then undergoes cyclization to form the desired cyclobutanone derivative. The reaction conditions generally include maintaining a low temperature to control the reactivity of phosgene and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-3-cyclopropylcyclobutan-1-one: A similar compound with one cyclopropyl group instead of two.

    2,2-Dichloro-3,3-dipropylcyclobutan-1-one: A compound with propyl groups instead of cyclopropyl groups.

Uniqueness

2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

112641-89-1

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

2,2-dichloro-3,3-dicyclopropylcyclobutan-1-one

InChI

InChI=1S/C10H12Cl2O/c11-10(12)8(13)5-9(10,6-1-2-6)7-3-4-7/h6-7H,1-5H2

InChI Key

SNEDIYZBQNDBSC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC(=O)C2(Cl)Cl)C3CC3

Origin of Product

United States

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